Methenamine hydrochloride

pharmaceutical formulation dose-equivalence calculation molar stoichiometry

Methenamine hydrochloride (hexamethylenetetramine hydrochloride, CAS 24360-05-2) is the hydrochloric acid addition salt of the heterocyclic cage amine methenamine (hexamethylenetetramine, CAS 100-97-0), with molecular formula C₆H₁₃ClN₄ and molecular weight 176.65 g/mol. Unlike the FDA-approved therapeutic salt forms—methenamine hippurate (USP, CAS 5714-73-8) and methenamine mandelate (USP, CAS 587-23-5)—methenamine hydrochloride is supplied primarily as a research-grade chemical reagent.

Molecular Formula C6H13ClN4
Molecular Weight 176.65 g/mol
CAS No. 24360-05-2
Cat. No. B12295959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethenamine hydrochloride
CAS24360-05-2
Molecular FormulaC6H13ClN4
Molecular Weight176.65 g/mol
Structural Identifiers
SMILESC1N2CN3CN1CN(C2)C3.Cl
InChIInChI=1S/C6H12N4.ClH/c1-7-2-9-4-8(1)5-10(3-7)6-9;/h1-6H2;1H
InChIKeyNGDSBQHTMKGUQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methenamine Hydrochloride (CAS 24360-05-2): Physicochemical Profile and Procurement-Relevant Identity


Methenamine hydrochloride (hexamethylenetetramine hydrochloride, CAS 24360-05-2) is the hydrochloric acid addition salt of the heterocyclic cage amine methenamine (hexamethylenetetramine, CAS 100-97-0), with molecular formula C₆H₁₃ClN₄ and molecular weight 176.65 g/mol [1]. Unlike the FDA-approved therapeutic salt forms—methenamine hippurate (USP, CAS 5714-73-8) and methenamine mandelate (USP, CAS 587-23-5)—methenamine hydrochloride is supplied primarily as a research-grade chemical reagent . It functions as a pH-dependent prodrug that releases formaldehyde bactericidal concentrations under acidic conditions (urine pH < 6), with formaldehyde release serving as the universal pharmacodynamic mechanism across all methenamine salts [2]. The compound additionally serves as a versatile reagent in named organic transformations (Duff, Sommelet, and Delépine reactions), a dual-use capability absent in the therapeutic organic acid salts .

Why Methenamine Hydrochloride Cannot Be Interchanged with Hippurate or Mandelate Salts in Research and Industrial Procurement


Although all methenamine salts share a common formaldehyde-release mechanism in acidic urine, interchanging methenamine hydrochloride with methenamine hippurate or mandelate introduces quantifiable physicochemical disparities that materially affect experimental design, formulation development, and procurement specification. The hydrochloride salt delivers a 79.4% w/w active methenamine cation fraction versus only 43.9% w/w for the hippurate salt [1], meaning equimolar dosing comparisons require an 81% mass adjustment—an error-prone correction frequently overlooked in preliminary screening. Furthermore, the ionic hydrochloride salt exhibits fundamentally different aqueous solubility behavior than the organic acid salts , and the chloride counterion is inert in organic synthesis applications where the hippurate or mandelate counterions would act as competing nucleophiles or acid-base participants . The following quantitative evidence guide establishes precisely where and by what magnitude these differences govern compound selection.

Quantitative Differentiation Evidence: Methenamine Hydrochloride vs. Hippurate, Mandelate, and Antibiotic Alternatives


Active Moiety Weight Fraction: Methenamine HCl Delivers 81% More Formaldehyde-Yielding Cation Per Unit Mass Than Hippurate Salt

Methenamine hydrochloride (MW 176.65 g/mol) contains the methenamine cation (MW 140.19 g/mol) at a mass fraction of (140.19 ÷ 176.65) × 100 = 79.4% w/w [1]. By contrast, methenamine hippurate (MW 319.36 g/mol) delivers the same cation at (140.19 ÷ 319.36) × 100 = 43.9% w/w, and methenamine mandelate (MW 292.33 g/mol) at (140.19 ÷ 292.33) × 100 = 47.9% w/w [2] . The hydrochloride salt thus provides approximately 1.81× more active formaldehyde precursor per unit mass than the hippurate salt, a difference that must be corrected in any formulation or experimental design where mass-based dosing is transferred between salt forms [1].

pharmaceutical formulation dose-equivalence calculation molar stoichiometry

In Vitro Antibacterial Activity Hierarchy: Hexamine Base > Hexamine Hippurate at pH 5.5 by Turbidimetric Growth Suppression Assay

Greenwood and Slack (1981) compared the antibacterial activity of hexamine (methenamine free base), hexamine hippurate, and hexamine mandelate using continuous turbidimetric monitoring of static bacterial cultures at pH 5.5 [1]. At pH 5.5, hexamine at 250–500 mg/L was required to suppress bacterial growth overnight; hexamine hippurate was found to be less active than hexamine itself, whereas hexamine mandelate was as active as the parent compound [1]. Since methenamine hydrochloride dissociates in aqueous solution to yield the identical methenamine cation as the free base, its intrinsic antibacterial activity is expected to match that of hexamine free base (the most active form in this assay), while exceeding that of the hippurate salt [1].

antimicrobial susceptibility urinary antiseptic minimum inhibitory concentration

pH-Dependent Formaldehyde Release Kinetics: Half-Life Decreases from 13.8 h at pH 5.8 to 1.6 h at pH 2.0, Defining Operational Urinary pH Window for Bacteriostasis

The conversion of methenamine to formaldehyde follows first-order pH-dependent hydrolysis kinetics. Strom and Jun determined that the reaction half-life (t₁/₂) decreases from 13.8 hours at pH 5.8 to 1.6 hours at pH 2.0 in citrate-phosphate buffers at 37.5°C [1]. Musher and Griffith, using an in vitro urinary tract simulation system, demonstrated that bacteriostatic formaldehyde concentrations (≥25 μg/mL) are achieved in urine containing ≥0.6 mg methenamine per mL at pH ≤5.7, or ≥1 mg/mL at pH ≤5.85, with a 2-hour formaldehyde exposure producing measurable antibacterial effect [2]. Hamilton-Miller and Brumfitt further established that at pH values between 5 and 6, an antibacterial concentration of formaldehyde is generated from methenamine within approximately 1 hour after excretion into the urine [3]. These kinetic parameters are intrinsic to the methenamine cation and thus apply uniformly across all salt forms including the hydrochloride [1].

formaldehyde prodrug kinetics pH-dependent hydrolysis urine acidification requirement

Aqueous Solubility Advantage: Methenamine HCl as Ionic Salt vs. Hippurate Salt Solubility-Limited Aqueous Formulation

Methenamine hydrochloride exists as an ionic salt (C₆H₁₂N₄·HCl) that dissociates readily in water, forming clear aqueous solutions with qualitatively 'very high solubility' . The methenamine free base (hexamethylenetetramine, CAS 100-97-0) exhibits quantitatively measured water solubility of 895 g/L at 20°C . In contrast, methenamine hippurate, despite being described as 'very soluble in water' in some qualitative sources, has a measured practical aqueous solubility limit of 65 mg/mL (65 g/L) at 25°C . This represents a greater than 13-fold difference in achievable aqueous concentration between the free base/HCl forms and the hippurate salt, directly relevant to the preparation of concentrated stock solutions for in vitro assays or formulation development .

aqueous formulation salt solubility dissolution rate

Class-Level Clinical Non-Inferiority: Methenamine (Hippurate) vs. Daily Antibiotic Prophylaxis — ALTAR Randomized Controlled Trial

The ALTAR multicentre, open-label, randomised non-inferiority trial (Harding et al., 2022) compared methenamine hippurate 1 g twice daily against once-daily low-dose antibiotic prophylaxis (nitrofurantoin 50/100 mg, trimethoprim 100 mg, or cefalexin 250 mg) in 240 women with recurrent UTI over 12 months [1]. In the modified intention-to-treat analysis (n=205), the incidence rate of symptomatic antibiotic-treated UTIs was 1.38 episodes per person-year (95% CI 1.05–1.72) for methenamine hippurate versus 0.89 episodes per person-year (95% CI 0.65–1.12) for antibiotics, yielding an absolute difference of 0.49 episodes per person-year (90% CI 0.15–0.84), which did not exceed the predefined non-inferiority margin of 1 UTI per person-year [1]. Additionally, a significantly lower proportion of participants in the methenamine arm (39/70; 56%) exhibited antibiotic-resistant E. coli from perineal swabs compared with the antibiotic arm (46/64; 72%; p = 0.05) [1]. The Kasanen et al. (1982) four-arm trial of 290 patients reported UTI recurrence rates of 34.2% for methenamine hippurate, 25.0% for nitrofurantoin, 10.4% for trimethoprim, and 63.2% for placebo over 12 months [2]. As these clinical outcomes are driven by the methenamine cation's formaldehyde release, all methenamine salt forms—including the hydrochloride—share this class-level efficacy profile when administered at cation-equivalent doses [3].

UTI prophylaxis antibiotic-sparing strategy non-inferiority trial

Organic Synthesis Research Reagent Capability: Methenamine HCl Participates in Duff, Sommelet, and Delépine Reactions — Utility Absent in Hippurate and Mandelate Salts

Methenamine (hexamethylenetetramine) and its hydrochloride salt serve as formylating agents in three named organic reactions: the Duff reaction for ortho-formylation of activated arenes (phenols, indoles), the Sommelet reaction for converting benzyl halides to aldehydes, and the Delépine reaction for synthesizing primary amines from alkyl halides . These synthetic applications exploit the methenamine cage structure as a masked formaldehyde equivalent, a role that the hydrochloride salt supports without interference from organic acid counterions . By contrast, methenamine hippurate and mandelate salts contain hippuric acid and mandelic acid moieties, respectively, which would compete as nucleophiles (mandelate hydroxy acid) or introduce unwanted acyl transfer reactivity (hippurate amide) under the Lewis acidic or strongly acidic conditions typical of these formylation and amine synthesis protocols [1]. The chloride counterion of methenamine hydrochloride is inert under standard Duff (hexamine + acid + heat) and Sommelet reaction conditions, making the hydrochloride the preferred methenamine salt form for synthetic organic chemistry applications .

named organic reactions formylation reagent aldehyde synthesis

Procurement-Relevant Application Scenarios for Methenamine Hydrochloride (CAS 24360-05-2)


Preclinical UTI Prophylaxis Model Development Requiring Precise Active Moiety Dosing

Investigators designing in vivo rodent models of recurrent UTI prophylaxis where methenamine is administered orally or via drinking water must account for the 79.4% w/w cation fraction in the HCl salt versus 43.9% in the hippurate salt [1]. Using the HCl salt enables lower total mass dosing to achieve equivalent formaldehyde precursor delivery, reducing gastrointestinal bulk and minimizing excipient interference, while the higher aqueous solubility (≥895 g/L vs. 65 g/L for hippurate) facilitates preparation of concentrated dosing solutions for drinking-water administration without precipitation .

In Vitro Bladder Model and Bacterial Cystitis Simulation with Direct Antibacterial Activity Comparison

For continuous turbidimetric monitoring experiments or dynamic bladder models (as described by Greenwood & Slack, 1981), methenamine hydrochloride provides the methenamine cation in its most intrinsically active form—matching the antibacterial potency of the free base at pH 5.5 while avoiding the activity reduction observed with the hippurate salt [2]. Concentrated stock solutions (up to 895 g/L) prepared from the HCl salt enable wide dynamic-range dose-response curves without organic co-solvents that could confound bacterial growth measurements .

Organic Synthesis: Formylation and Amine Synthesis via the Duff, Sommelet, and Delépine Named Reactions

Methenamine hydrochloride is the reagent of choice when the same methenamine inventory must support both antimicrobial research and synthetic organic chemistry workflows. The chloride counterion is inert under the strongly acidic and thermal conditions of the Duff formylation (hexamine + H₂SO₄ or AcOH + heat) and the aqueous conditions of the Sommelet reaction, whereas the hippurate and mandelate counterions introduce unwanted reactivity (amide hydrolysis, α-hydroxy acid nucleophilicity) . This dual-use capability consolidates procurement to a single SKU for laboratories with multidisciplinary research portfolios .

Antibiotic Resistance Stewardship Research Using Non-Antibiotic Urinary Antiseptic Probes

The ALTAR trial demonstrated that methenamine-based prophylaxis is non-inferior to daily low-dose antibiotics (absolute difference 0.49 UTI episodes/person-year, within the 1.0 non-inferiority margin), while producing significantly lower rates of antibiotic-resistant E. coli carriage (56% vs. 72%, p=0.05) [3]. Methenamine hydrochloride, as a research-grade methenamine source, is appropriate for in vitro and in vivo studies investigating antibiotic-sparing UTI prevention strategies, microbiome impact, and resistance gene dynamics, where pharmaceutical-grade hippurate tablets would introduce excipient variables and proprietary formulation confounders [3] .

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